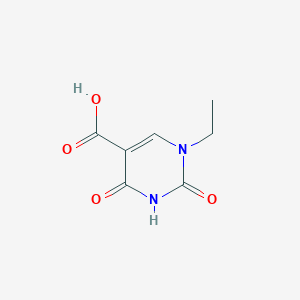
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It contains several functional groups, such as carboxylic acid and keto groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and oxidation steps. The reaction typically proceeds as follows:
Condensation: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Oxidation: The resulting compound is oxidized to introduce the keto groups at positions 2 and 4.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation, to form derivatives with different functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines can be used for esterification or amidation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate
- 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid
Comparison: 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the ethyl group at position 1, which can influence its reactivity and interactions with other molecules. Compared to its methyl or unsubstituted counterparts, the ethyl derivative may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
1-ethyl-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-3-4(6(11)12)5(10)8-7(9)13/h3H,2H2,1H3,(H,11,12)(H,8,10,13) |
Clave InChI |
ZJCUHYZJPTXVMB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



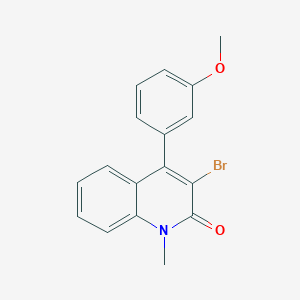
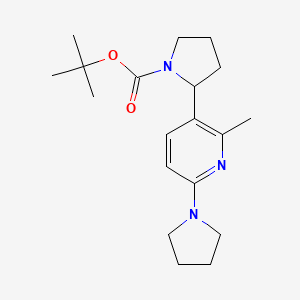
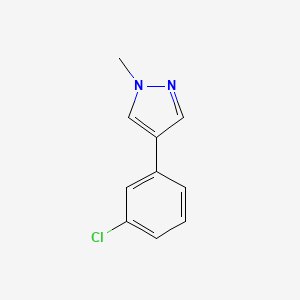
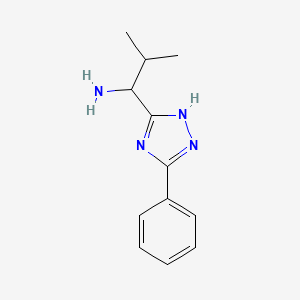
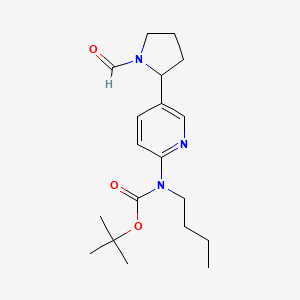
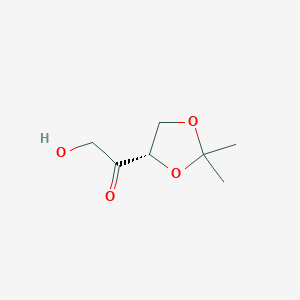
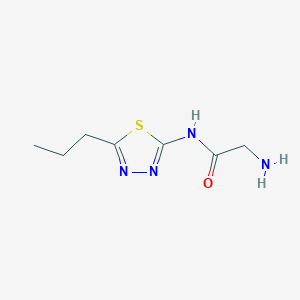
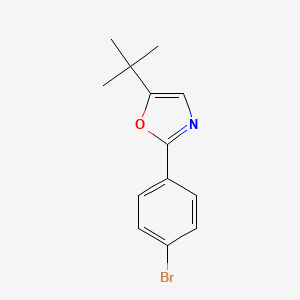

![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)

